molecular formula C28H29N3O3S B2401511 N-benzyl-4-((1-benzyl-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide CAS No. 932344-65-5

N-benzyl-4-((1-benzyl-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide

Cat. No.: B2401511
CAS No.: 932344-65-5
M. Wt: 487.62
InChI Key: HVOINCPEWUHHCC-UHFFFAOYSA-N
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Description

N-benzyl-4-((1-benzyl-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide is a synthetic organic compound known for its potential applications in various fields such as medicinal chemistry, biological research, and industrial processes. Its unique structure allows for a range of chemical reactions and biological interactions, making it a compound of great interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-((1-benzyl-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide typically involves the following steps:

  • Starting Materials: The synthesis begins with commercially available cyclohexanecarboxylic acid, which undergoes benzylation to introduce the benzyl group.

  • Intermediate Formation: The intermediate formed is then reacted with a thieno[3,2-d]pyrimidine derivative, where careful control of the reaction conditions (e.g., temperature, pH, solvents) ensures the successful formation of the key dioxo-dihydrothieno[3,2-d]pyrimidine moiety.

  • Final Coupling: The final step involves the coupling of the intermediate with another benzyl group through a series of amide bond formation reactions.

Industrial Production Methods

For industrial-scale production, the synthetic route is optimized to ensure high yield and purity of the final product. This involves:

  • Automated Reactors: Using automated reactors to control reaction parameters precisely.

  • Purification Techniques: Implementing advanced purification techniques such as crystallization and chromatography to isolate the final compound.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidation reactions where specific functional groups are targeted, leading to the formation of oxidized derivatives.

  • Reduction: It can also participate in reduction reactions, especially at the carbonyl sites, yielding reduced forms.

  • Substitution: The benzyl groups provide sites for nucleophilic substitution reactions, which can be used to introduce various substituents.

Common Reagents and Conditions

  • Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reducing Agents: Sodium borohydride and lithium aluminium hydride are frequently used reducing agents.

  • Solvents: Organic solvents like dichloromethane, ethanol, and acetonitrile are commonly used to facilitate these reactions.

Major Products

  • Oxidized Derivatives:

  • Reduced Forms: More stable compounds with reduced functionality.

  • Substituted Compounds: Derivatives with diverse functionalities introduced through nucleophilic substitutions.

Scientific Research Applications

In Chemistry

The compound serves as a precursor for the synthesis of more complex molecules. Its reactivity allows it to be a versatile intermediate in organic synthesis.

In Biology

It is studied for its potential bioactive properties, including antimicrobial and antiviral activities. Its ability to interact with biological macromolecules makes it a candidate for drug design.

In Medicine

The compound’s unique structure is being explored for potential therapeutic applications, such as anti-cancer and anti-inflammatory agents. Researchers are investigating its ability to interact with specific molecular targets.

In Industry

N-benzyl-4-((1-benzyl-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide is used as a precursor in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets such as enzymes and receptors. Its benzyl groups enhance its binding affinity to these targets, facilitating the modulation of biological pathways. The dioxo-dihydrothieno[3,2-d]pyrimidine moiety plays a critical role in its interaction with these targets, making it a potent compound in biological systems.

Comparison with Similar Compounds

Unique Features

Compared to similar compounds, N-benzyl-4-((1-benzyl-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide possesses unique structural features that enhance its reactivity and binding properties. The combination of benzyl and thieno[3,2-d]pyrimidine units makes it stand out among related compounds.

List of Similar Compounds

  • N-benzyl-4-(methylthio)-2,3-dioxo-1,2-dihydrothieno[3,2-d]pyrimidine-5(6H)-carboxamide

  • N-benzyl-4-((1-benzyl-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)benzoate

  • N-benzyl-4-((1-benzyl-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxylate

This compound's diversity in applications and reactivity makes it a prime subject for ongoing and future research

Properties

IUPAC Name

N-benzyl-4-[(1-benzyl-2,4-dioxothieno[3,2-d]pyrimidin-3-yl)methyl]cyclohexane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N3O3S/c32-26(29-17-20-7-3-1-4-8-20)23-13-11-22(12-14-23)19-31-27(33)25-24(15-16-35-25)30(28(31)34)18-21-9-5-2-6-10-21/h1-10,15-16,22-23H,11-14,17-19H2,(H,29,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVOINCPEWUHHCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CN2C(=O)C3=C(C=CS3)N(C2=O)CC4=CC=CC=C4)C(=O)NCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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